ROCK2 Inhibition: Sub-Nanomolar Potency Achieved Through Optimized 2-Carboxamide Derivatization
A derivative of 2,3-dihydro-1,4-benzodioxine-2-carboxamide, specifically N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, exhibits an IC50 of 2 nM against ROCK2 in a biochemical assay [1]. This potency is substantially greater than that of clinically advanced ROCK2 inhibitors such as Belumosudil (KD025, IC50 = 60 nM) and the tool compound RKI-1447 (IC50 = 6.2 nM) [2]. In a cell-based assay measuring myosin light chain phosphorylation, the same derivative displayed an IC50 of 72 nM, confirming cellular target engagement [1].
| Evidence Dimension | ROCK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (biochemical), 72 nM (cell-based) |
| Comparator Or Baseline | Belumosudil (KD025): IC50 = 60 nM; RKI-1447: IC50 = 6.2 nM |
| Quantified Difference | 30-fold more potent than Belumosudil; 3.1-fold more potent than RKI-1447 |
| Conditions | Biochemical STK2 kinase system (biochemical); myosin light chain phosphorylation (cell-based) |
Why This Matters
Superior biochemical potency provides a wider therapeutic window and reduces the required dose for efficacy, a critical factor in lead selection for cardiovascular and fibrotic disease programs.
- [1] BindingDB. BDBM25472 (N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide). ROCK2 IC50: 2 nM. Accessed 2026-04-16. View Source
- [2] TargetMol. RKI-1447 Datasheet. ROCK2 IC50: 6.2 nM. Accessed 2026-04-16. View Source
